Methyl hesperidin

描述

属性

IUPAC Name |

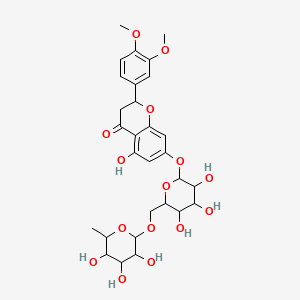

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMSHIGGVOJLBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860085 |

Source

|

| Record name | 2-(3,4-Dimethoxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl 6-O-(6-deoxyhexopyranosyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11013-97-1 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In Vitro Mechanisms of Action of Methyl Hesperidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hesperidin (B1673128), a derivative of the citrus flavonoid hesperidin, exhibits a range of potent biological activities in vitro. This technical guide provides an in-depth exploration of the core mechanisms of action of methyl hesperidin, with a focus on its antioxidant and anti-inflammatory properties. Quantitative data from various in vitro assays are summarized, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, key signaling pathways modulated by this compound, namely the NF-κB and Nrf2 pathways, are elucidated and visualized through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

This compound, also known as hesperidin methyl chalcone (B49325) (HMC), is a water-soluble derivative of hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits. The methylation of hesperidin to form the chalcone enhances its bioavailability, making it a compound of significant interest for therapeutic applications. In vitro studies have demonstrated that this compound possesses robust antioxidant and anti-inflammatory effects, suggesting its potential in the management of conditions associated with oxidative stress and inflammation. This guide delves into the molecular mechanisms that underpin these activities.

Quantitative Assessment of In Vitro Efficacy

The in vitro bioactivity of this compound has been quantified through various standardized assays. The following tables summarize the key findings, providing a comparative overview of its antioxidant, anti-inflammatory, and cytotoxic effects.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | Target | Effective Concentration/IC50 | Key Findings |

| DPPH Radical Scavenging | Free radical scavenging | IC50: ~41.55 µg/mL (for hesperidin) | Demonstrates significant free radical scavenging capacity. |

| ABTS Radical Scavenging | Free radical scavenging | Not explicitly found for HMC | HMC is expected to show potent activity, similar to other chalcones. |

| Ferric Reducing Antioxidant Power (FRAP) | Reduction of Fe³⁺ to Fe²⁺ | Not explicitly quantified for HMC | HMC is known to protect against oxidative stress by maintaining FRAP levels.[1] |

| Superoxide (B77818) Anion Scavenging | Scavenging of O₂⁻ radicals | Not explicitly quantified for HMC | HMC has been shown to inhibit superoxide anion generation.[1] |

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Assay/Model | Target | Effective Concentration | Key Findings |

| Cytokine Inhibition (in various cell lines) | TNF-α, IL-1β, IL-6, IL-33 | Not explicitly quantified with IC50 | HMC significantly reduces the production of these pro-inflammatory cytokines.[2] |

| NF-κB Activation (in RAW 264.7 macrophages) | Inhibition of NF-κB p65 phosphorylation | Not explicitly quantified with IC50 | HMC interacts with NF-κB p65 at Ser276, inhibiting its activation.[3] |

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | IC50 Value | Duration |

| A549 (Human lung carcinoma) | MTT | 51.16 ± 1.9 µM | 24 hours[4] |

| J774A.1 (Murine alveolar macrophages) | MTT | 649.7 ± 23.4 µM | Not specified[4] |

Core Mechanisms of Action

This compound exerts its biological effects primarily through the modulation of two critical cellular signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. This compound has been shown to effectively suppress this pathway. In vitro studies using RAW 264.7 macrophages have demonstrated that HMC can diminish the activation of NF-κB.[3] Molecular docking analyses have further revealed a direct interaction between HMC and the p65 subunit of NF-κB at the serine 276 residue, which is a key phosphorylation site for its activation.[3] By inhibiting the phosphorylation and subsequent nuclear translocation of p65, HMC effectively halts the transcription of NF-κB target genes, thereby exerting its potent anti-inflammatory effects.[3]

Activation of the Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like HMC, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. In vitro studies have shown that HMC can induce the mRNA expression of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6] This upregulation of protective enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative damage.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in the literature for assessing the bioactivity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to evaluate the free radical scavenging activity of a compound.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

This compound

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

In a 96-well plate, add a specific volume of each this compound dilution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

-

Cytokine Production Assay (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokine levels in cell culture supernatants.

-

Cell Line:

-

RAW 264.7 murine macrophages or other suitable immune cells.

-

-

Reagents and Materials:

-

This compound

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent like LPS for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve.

-

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on a cell line.

-

Cell Line:

-

A549, RAW 264.7, or other relevant cell lines.

-

-

Reagents and Materials:

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the untreated control cells.

-

The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be calculated.

-

Conclusion

The in vitro evidence strongly supports the role of this compound as a potent antioxidant and anti-inflammatory agent. Its multifaceted mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB pathway and the activation of the protective Nrf2 antioxidant response, makes it a compelling candidate for further investigation in the development of novel therapeutics for a variety of inflammatory and oxidative stress-related disorders. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their exploration of the therapeutic potential of this promising natural compound derivative.

References

- 1. Hesperidin methyl chalcone inhibits oxidative stress and inflammation in a mouse model of ultraviolet B irradiation-induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and anti-inflammatory effects of hesperidin methyl chalcone in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The flavonoid hesperidin methyl chalcone as a potential therapeutic agent for cancer therapy: Molecular docking, <i>in vitro</i> cytotoxicity, and <i>in vivo</i> antitumor activity - Arabian Journal of Chemistry [arabjchem.org]

- 5. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation [mdpi.com]

Unveiling the Therapeutic Potential of Methyl Hesperidin: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hesperidin (B1673128), a methylated derivative of the flavonoid hesperidin found abundantly in citrus fruits, has emerged as a compound of significant interest in the pharmaceutical and nutraceutical industries. Its enhanced bioavailability compared to its parent compound, hesperidin, has prompted extensive research into its diverse biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological effects of methyl hesperidin, with a focus on its antioxidant, anti-inflammatory, anti-cancer, cardiovascular, neuroprotective, and skin-protective properties. This document synthesizes current scientific literature, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Flavonoids, a class of polyphenolic compounds, are widely recognized for their health-promoting benefits. Hesperidin, the predominant flavonoid in citrus peels, has been the subject of numerous studies; however, its therapeutic application has been limited by its low water solubility and poor bioavailability. Methylation of hesperidin to form this compound and its chalcone (B49325) derivative, hesperidin methyl chalcone (HMC), significantly improves its solubility and absorption, leading to enhanced biological efficacy.[1] This guide delves into the molecular mechanisms and physiological effects of this compound, providing a robust foundation for future research and development.

Antioxidant Activities

This compound exhibits potent antioxidant properties, primarily through its ability to scavenge free radicals and upregulate endogenous antioxidant defense systems.[1] Its unique molecular structure, featuring both dihydroflavonoid and chalcone components, allows for a multi-layered defense against various reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals.[1]

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been quantified using various in vitro assays. The following table summarizes key findings from the literature.

| Compound | Assay | Concentration | % Inhibition / Activity | Reference |

| Hesperidin | DPPH Radical Scavenging | 10 µM | 24% | [2] |

| Hesperidin | DPPH Radical Scavenging | 25 µM | 35% | [2] |

| Hesperidin | DPPH Radical Scavenging | 50 µM | 38% | [2] |

| Hesperidin | DPPH Radical Scavenging | 100 µM | 40% | [2] |

| Hesperidin | Ferric Reducing Antioxidant Power (FRAP) | 10 µM | 3.36 ± 0.197 (mean reduction value) | [2] |

| Hesperidin | Ferric Reducing Antioxidant Power (FRAP) | 50 µM | 5.48 ± 0.279 (mean reduction value) | [2] |

| Hesperidin | Ferric Reducing Antioxidant Power (FRAP) | 75 µM | 7.5 ± 0.259 (mean reduction value) | [2] |

| Hesperidin | Ferric Reducing Antioxidant Power (FRAP) | 100 µM | 10.050 ± 0.832 (mean reduction value) | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or Ethanol)

-

96-well microplate

-

Microplate reader (517 nm)

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain various concentrations for testing. Prepare similar dilutions of ascorbic acid as a positive control.

-

Assay: a. To a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the this compound solution or ascorbic acid solution to the wells. c. For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, notably the nuclear factor-kappa B (NF-κB) pathway.[1] It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been evaluated by measuring its ability to inhibit the production of inflammatory mediators.

| Compound | Cell Line / Model | Inducer | Concentration | Target | % Inhibition / Reduction | Reference |

| Hesperidin | Mouse Macrophage | LPS | 10 µM | NO₂ Production | ~22.7% | [2] |

| Hesperidin | Mouse Macrophage | LPS | 20 µM | NO₂ Production | ~43.2% | [2] |

| Hesperidin | Mouse Macrophage | LPS | 30 µM | NO₂ Production | ~54.8% | [2] |

| Hesperidin Methyl Chalcone | Acetic Acid-Induced Colitis in Mice | Acetic Acid | - | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-33) | Significant Reduction | [3] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol describes the method for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plate

-

Cell culture incubator (37°C, 5% CO₂)

-

Microplate reader (540 nm)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: a. Pre-treat the cells with various concentrations of this compound for 1 hour. b. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells treated only with LPS and an untreated control group.

-

Nitrite Measurement (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (sulfanilamide) to each supernatant sample and incubate for 10 minutes at room temperature in the dark. c. Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader.

-

Standard Curve and Calculation: a. Prepare a standard curve using known concentrations of sodium nitrite. b. Determine the nitrite concentration in the samples from the standard curve. c. Calculate the percentage inhibition of NO production by this compound compared to the LPS-only treated group.

Anti-Cancer Activity

This compound has demonstrated promising anti-cancer potential against various cancer cell lines.[4] Its mechanisms of action include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and suppressing tumor growth.[5][6]

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of this compound on cancer cells are typically quantified by determining the half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | Exposure Time | IC50 Value (µM) | Reference |

| Hesperidin Methyl Chalcone (HMC) | A549 (Non-small cell lung cancer) | 24 h | 51.16 ± 1.9 | [4] |

| Hesperetin (for comparison) | A549 (Non-small cell lung cancer) | 24 h | 49.14 ± 1.4 | [4] |

| Hesperidin | HN6 (Oral cancer) | 24 h | >200 | [7] |

| Hesperidin | HN6 (Oral cancer) | 48 h | 128.3 | [7] |

| Hesperidin | HN6 (Oral cancer) | 72 h | 85.6 | [7] |

| Hesperidin | HN15 (Oral cancer) | 24 h | >200 | [7] |

| Hesperidin | HN15 (Oral cancer) | 48 h | 145.2 | [7] |

| Hesperidin | HN15 (Oral cancer) | 72 h | 98.7 | [7] |

| Hesperidin | A431 (Melanoma) | 48 h | 108.4 | [8] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Appropriate cell culture medium with supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

-

96-well cell culture plate

-

Cell culture incubator

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate overnight to allow for attachment.

-

Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

-

Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate to ensure complete dissolution of the formazan and measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.

Modulation of Signaling Pathways

The biological activities of this compound are underpinned by its ability to modulate critical intracellular signaling pathways. Two of the most well-documented pathways are the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

Nrf2 Signaling Pathway Activation

Hydrolyzed this compound (h-MHES) has been shown to promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[9] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[9] This activation is mediated, at least in part, through the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[9]

Caption: Nrf2 signaling pathway activation by this compound.

NF-κB Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] It can prevent the activation of pro-inflammatory transcription factors, thereby reducing the production of inflammatory mediators.[1] Molecular docking studies have suggested that HMC interacts with the p65 subunit of NF-κB at Ser276, potentially inhibiting its activity.

Caption: NF-κB signaling pathway inhibition by this compound.

Cardiovascular Protective Effects

This compound and its related compounds have shown considerable promise in promoting cardiovascular health.[10] These benefits are attributed to their ability to improve endothelial function, reduce inflammation, and modulate lipid metabolism. Hesperidin supplementation has been associated with a reduction in triglycerides, total cholesterol, and LDL cholesterol levels.[10]

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of this compound extend to the nervous system, suggesting its potential as a neuroprotective agent. By mitigating oxidative stress and inflammation, which are key contributors to neurodegenerative diseases, this compound may help protect neuronal cells from damage.

Skin Protective and Anti-Aging Properties

In the realm of dermatology and cosmetics, hesperidin methyl chalcone is valued for its skin-protective and anti-aging effects. It helps to neutralize free radicals that contribute to collagen degradation and the formation of wrinkles. Furthermore, it can reduce capillary permeability, which is beneficial in diminishing dark circles and under-eye puffiness. Its ability to protect skin cells from UV-induced aging makes it a valuable ingredient in sun care and anti-aging formulations.

Conclusion

This compound and its derivatives represent a class of flavonoids with a broad spectrum of biological activities and significant therapeutic potential. Their enhanced bioavailability overcomes a key limitation of hesperidin, opening new avenues for their application in the prevention and treatment of a wide range of disorders characterized by oxidative stress and inflammation. The comprehensive data, detailed protocols, and pathway visualizations provided in this guide aim to facilitate further research and development in this promising area of natural product-based therapeutics. Continued investigation, particularly through well-designed clinical trials, is warranted to fully elucidate the clinical efficacy and safety of this compound in various human diseases.

References

- 1. In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF kappaB p65 ELISA Kit (ab176648) | Abcam [abcam.com]

- 4. elkbiotech.com [elkbiotech.com]

- 5. Inhibition of inducible isoforms of cyclooxygenase and nitric oxide synthase by flavonoid hesperidin in mouse macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 10. Nrf2–ARE Signaling Acts as Master Pathway for the Cellular Antioxidant Activity of Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Metabolic Fate of Methyl Hesperidin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Methyl hesperidin (B1673128), a synthetic derivative of the naturally occurring flavonoid hesperidin, has garnered significant interest in the scientific community due to its enhanced water solubility and improved bioavailability. This technical guide provides a comprehensive analysis of the current understanding of the pharmacokinetics and metabolism of methyl hesperidin, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound, primarily studied as hesperidin methyl chalcone (B49325) (HMC), distinguish it from its parent compound, hesperidin. The methylation of hesperidin significantly improves its solubility, leading to more favorable pharmacokinetic characteristics.

Absorption

Following oral administration in rat models, this compound is rapidly absorbed. Studies using 14C-labelled hesperidin methylchalcone at a dose of 10 mg/kg have shown that the peak plasma concentration (Tmax) is reached within 1 to 2 hours. This rapid absorption is a significant advantage over the less soluble hesperidin. The blood kinetics of this compound suggest the possibility of an enterohepatic circulation, which could contribute to its sustained presence in the systemic circulation.[1]

Distribution

While specific tissue distribution studies for this compound are limited, its increased solubility suggests potentially wider distribution throughout the body compared to hesperidin. Further research is required to fully elucidate the tissue penetration and accumulation of this compound and its metabolites.

Metabolism

The metabolism of this compound is a complex process that is not yet fully understood. It is anticipated that this compound undergoes enzymatic transformation, potentially involving deglycosylation and phase I and phase II metabolic reactions. The initial metabolic step likely involves the hydrolysis of the glycosidic bond, releasing the aglycone, hesperetin (B1673127), which can then be further metabolized. The methylation of the chalcone structure may influence the metabolic pathway compared to hesperidin. It is known that the gut microbiota plays a crucial role in the metabolism of the parent compound, hesperidin, by breaking it down into hesperetin and other smaller phenolic compounds. It is plausible that the gut microbiome also acts on this compound and its metabolites.

Excretion

Excretion studies in rats have demonstrated that the elimination of this compound and its metabolites occurs predominantly within the first 24 hours after oral administration.[1] Both urinary and fecal routes are involved in the excretion process.

Table 1: Summary of Pharmacokinetic Parameters for this compound in Rats

| Parameter | Value | Species | Dose | Route of Administration | Source |

| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours | Rat | 10 mg/kg | Oral | [1] |

| Primary Route of Excretion | Urine and Feces | Rat | 10 mg/kg | Oral | [1] |

| Excretion Timeframe | Mainly within 24 hours | Rat | 10 mg/kg | Oral | [1] |

Note: Cmax and AUC values for this compound are not yet available in the public domain and represent a key area for future research.

Metabolic Pathways

While the complete metabolic pathway of this compound is still under investigation, it is hypothesized to follow a similar initial deglycosylation step as its parent compound, hesperidin. The subsequent metabolism of the methylated aglycone would then be of primary interest.

Hypothesized metabolic pathway of this compound.

Modulation of Signaling Pathways

Emerging evidence suggests that this compound, similar to other flavonoids, can modulate key cellular signaling pathways, which may underlie its potential therapeutic effects.

Nrf2 Signaling Pathway

This compound chalcone (HMC) has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxification enzymes. The activation of the Nrf2 pathway by HMC suggests a potential mechanism for its antioxidant and cytoprotective effects.

Activation of the Nrf2 signaling pathway by this compound.

AKT/mTOR Signaling Pathway

Studies on the parent compound, hesperidin, have indicated an inhibitory effect on the AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. While direct evidence for this compound is still forthcoming, it is plausible that it may also modulate this pathway. Specifically, hesperidin has been shown to inhibit the phosphorylation of Akt, a key upstream regulator of mTOR.

Potential inhibition of the AKT/mTOR signaling pathway.

Experimental Protocols

This section outlines generalized experimental workflows for the investigation of the pharmacokinetics and signaling pathway modulation of this compound.

In Vivo Pharmacokinetic Study Workflow

A typical workflow for an in vivo pharmacokinetic study in a rat model involves oral administration of this compound followed by serial blood sampling and analysis.

Workflow for an in vivo pharmacokinetic study.

Western Blot Analysis of Signaling Pathways

To investigate the effect of this compound on signaling pathways like Nrf2 and AKT/mTOR, Western blot analysis is a standard and effective technique.

Workflow for Western blot analysis.

Analytical Methodologies

The accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.

Table 2: Key Parameters for Analytical Methods

| Parameter | Description |

| Analytical Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS) |

| Stationary Phase | C18 column is commonly used. |

| Mobile Phase | A gradient of an aqueous solution (often with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |

| Detection | Mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. UV detection can also be used for quantification of the parent compound. |

| Sample Preparation | Protein precipitation with organic solvents (e.g., acetonitrile) or solid-phase extraction (SPE) to remove interferences from the biological matrix. |

Conclusion and Future Directions

This compound exhibits improved pharmacokinetic properties compared to its parent compound, hesperidin, primarily due to its enhanced water solubility. Its rapid absorption and modulation of key signaling pathways, such as Nrf2, make it a promising candidate for further investigation in various therapeutic areas. However, significant knowledge gaps remain. Future research should focus on:

-

Comprehensive Pharmacokinetic Studies: Detailed pharmacokinetic studies in different species, including humans, are needed to determine key parameters such as Cmax, AUC, bioavailability, and to establish a clear dose-response relationship.

-

Metabolite Identification and Profiling: In-depth metabolite identification studies using advanced mass spectrometry techniques are required to fully elucidate the metabolic fate of this compound.

-

Enzyme Kinetics: Investigation of the specific enzymes involved in the metabolism of this compound will provide a better understanding of its disposition and potential for drug-drug interactions.

-

Mechanism of Action: Further elucidation of the molecular mechanisms underlying the effects of this compound on various signaling pathways will be crucial for its development as a therapeutic agent.

By addressing these research questions, a more complete understanding of the pharmacokinetic and metabolic profile of this compound can be achieved, paving the way for its potential clinical applications.

References

In Silico Molecular Docking of Methyl Hesperidin: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the computational methodologies, binding interactions, and downstream signaling effects of Methyl Hesperidin (B1673128), a promising flavonoid derivative.

This technical guide provides a comprehensive overview of in silico molecular docking studies involving Methyl Hesperidin. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational assessment of natural compounds for therapeutic purposes. This document outlines the methodologies employed in these studies, presents quantitative data on binding affinities and molecular interactions, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and In Silico Docking

This compound, a flavanone (B1672756) glycoside predominantly found in citrus fruits, is the methylated derivative of hesperidin.[1] While hesperidin itself has demonstrated a range of biological activities, its low water solubility can limit its bioavailability. The methylation process enhances its solubility, potentially improving its absorption and metabolic stability.[1]

In silico molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds, predicting binding affinities, and elucidating potential mechanisms of action at a molecular level.

Molecular Docking Analysis of this compound

Molecular docking studies have been conducted to evaluate the interaction of this compound and its related compounds (Hesperidin and Hesperetin) with a variety of protein targets implicated in different diseases. These studies provide valuable insights into the compound's therapeutic potential.

Quantitative Docking Results

The binding affinity, typically represented by the binding energy (in kcal/mol), is a key quantitative metric obtained from molecular docking simulations. A lower binding energy indicates a more stable and favorable interaction between the ligand and the protein. The following tables summarize the results from various in silico studies.

Table 1: Binding Energies of this compound and Related Compounds with Various Protein Targets

| Ligand | Target Protein | Docking Software | Binding Energy (kcal/mol) |

| This compound | HIV-1 Reverse Transcriptase | AutoDock Vina | -8.8[2] |

| Hesperidin | HIV-1 Reverse Transcriptase | AutoDock Vina | -8.0[2] |

| Zidovudine (Control) | HIV-1 Reverse Transcriptase | AutoDock Vina | -9.3[2] |

| Hesperidin Methyl Chalcone (B49325) (HMC) | Polo-like kinase 1 (PLK1) | AutoDock Vina | -8.5[1] |

| Hesperetin | Polo-like kinase 1 (PLK1) | AutoDock Vina | -7.8[1] |

| Hesperidin Methyl Chalcone (HMC) | Epidermal Growth Factor Receptor (EGFR) | AutoDock Vina | -9.2 |

| Hesperetin | Epidermal Growth Factor Receptor (EGFR) | AutoDock Vina | -8.1 |

| Hesperidin | α-Glucosidase | - | -11.375[3] |

| Hesperidin | Protein Tyrosine Phosphatase 1B (PTP1B) | AutoDock Vina | -8.4 (catalytic site), -7.9 (allosteric site)[4] |

| Hesperetin 5-O-glucoside | Protein Tyrosine Phosphatase 1B (PTP1B) | AutoDock Vina | -8.3[4] |

| Hesperetin | Protein Tyrosine Phosphatase 1B (PTP1B) | AutoDock Vina | -7.6[4] |

| Hesperidin | SARS-CoV-2 Main Protease (Mpro) | Molegro Virtual Docker | - |

| Hesperidin | SARS-CoV-2 RNA Polymerase | Molegro Virtual Docker | - |

| Hesperidin | Acetylcholinesterase (AChE) | - | -71.03[5] |

| Hesperidin | Monoamine Oxidase B (MAO-B) | - | -68.32[5] |

Table 2: Key Amino Acid Interactions of this compound and Related Compounds

| Ligand | Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| This compound | HIV-1 Reverse Transcriptase | Not specified in abstract | Van der Waals, Hydrogen bond, phi-sigma, and phi-phi stacked[2] |

| Hesperidin Methyl Chalcone (HMC) | Polo-like kinase 1 (PLK1) | Glu131, Cys133, Arg136, Glu140, Lys178 (Bold indicates hydrogen bonds) and others including Leu59, Gly60, Lys61, Gly62, Ala65, Lys66, Cys67, Ala80 | Hydrogen bonding and hydrophobic interactions[1] |

| Hesperetin | Polo-like kinase 1 (PLK1) | Glu131, Cys133, Glu140 (Bold indicates hydrogen bonds) | Hydrogen bonding[1] |

| Hesperidin Methyl Chalcone (HMC) | Epidermal Growth Factor Receptor (EGFR) | Lys721, Glu738, Met742, Met769, Arg817 (Bold indicates hydrogen bonds) | Hydrogen bonding |

| Hesperidin | α-Glucosidase | Trp709, Arg422, Asn424, Arg467 (Bold indicates hydrogen bonds) | Hydrogen bonds and hydrophobic forces[3] |

| Hesperidin | Acetylcholinesterase (AChE) | Trp84, Tyr334, Asp72, Tyr121, Ser122, Glu199, His440, Tyr70, Leu282 | Hydrogen bond, Pi-Pi stacking, Pi-donor, Pi-alkyl, Van der Waals[5] |

| Hesperidin | Monoamine Oxidase B (MAO-B) | Cys397, Arg42, Tyr435, Leu171, Gly57, Gln206, Ile264, Ala263, Thr426, Gly13, Phe343, Tyr60 | Hydrogen bond, Carbon H-bond, Pi-Cation, Pi-sigma, Pi-alkyl[5] |

| Hesperidin Methyl Chalcone (HMC) | NFκB p65 | Ser276 | Not specified |

Experimental Protocols for Molecular Docking

The following is a generalized protocol for performing molecular docking studies with a focus on AutoDock Vina, a widely used software for this purpose.

Software and Tools

-

AutoDock Tools (ADT): Used for preparing protein and ligand files.

-

AutoDock Vina: The docking engine for calculating binding affinities.

-

Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results and interactions.

-

ChemDraw or similar software: For drawing and generating 2D and 3D structures of the ligand.

-

Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

Step-by-Step Methodology

-

Protein Preparation:

-

The 3D structure of the target protein is downloaded from the Protein Data Bank.

-

Water molecules, co-ligands, and any other heteroatoms not involved in the interaction are typically removed.

-

Polar hydrogens are added to the protein structure.

-

Gasteiger charges are computed and assigned to the protein atoms.

-

The prepared protein structure is saved in the PDBQT file format.

-

-

Ligand Preparation:

-

The 3D structure of this compound is generated using chemical drawing software and saved in a suitable format (e.g., MOL or PDB).

-

The ligand's non-polar hydrogens are merged, and rotatable bonds are defined.

-

Gasteiger charges are computed for the ligand.

-

The prepared ligand is saved in the PDBQT file format.

-

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are set to cover the region of interest for docking.

-

-

Docking Simulation:

-

AutoDock Vina is run using a configuration file that specifies the paths to the prepared protein and ligand files, the grid box parameters, and the desired output file name.

-

The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted. A higher value increases the computational time but also the reliability of the results.

-

-

Analysis of Results:

-

The output file from AutoDock Vina contains the binding energies and coordinates of the different binding poses of the ligand.

-

The pose with the lowest binding energy is typically considered the most favorable.

-

Visualization software like Discovery Studio or PyMOL is used to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

-

Visualizing Workflows and Signaling Pathways

In Silico Molecular Docking Workflow

The following diagram illustrates the typical workflow for a molecular docking study.

Signaling Pathways Modulated by this compound

In silico docking studies, in conjunction with in vitro and in vivo experiments, suggest that this compound and its related compounds can modulate several key signaling pathways involved in inflammation, cancer, and metabolic diseases.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival. Its dysregulation is often implicated in cancer. Hesperidin has been shown to inhibit this pathway, contributing to its anti-cancer effects.[6][7][8][9][10]

References

- 1. The flavonoid hesperidin methyl chalcone as a potential therapeutic agent for cancer therapy: Molecular docking, <i>in vitro</i> cytotoxicity, and <i>in vivo</i> antitumor activity - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Insight into the Inhibitory Mechanisms of Hesperidin on α-Glucosidase through Kinetics, Fluorescence Quenching, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]

- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]

- 7. Inhibition of autophagy via activation of PI3K/Akt/mTOR pathway contributes to the protection of hesperidin against myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hesperidin Inhibits Vascular Formation by Blocking the AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl Hesperidin as a Vasodilating Agent: A Technical Guide

Introduction to Methyl Hesperidin (B1673128)

Methyl hesperidin, scientifically known as hesperidin methyl chalcone (B49325) (HMC), is a synthetic derivative of the flavonoid hesperidin, which is abundantly found in citrus fruits. The methylation of hesperidin to form HMC results in a compound with significantly increased water solubility and bioavailability compared to its parent compound. This enhanced bioavailability suggests that HMC can deliver the therapeutic effects of hesperidin more efficiently. While hesperidin and its primary active metabolite, hesperetin (B1673127), are well-documented for their vasodilatory properties, the direct mechanistic studies on HMC are less abundant. This guide will delve into the established vasodilatory mechanisms of hesperidin and hesperetin as the foundational basis for the vasodilating effects of this compound, supplemented with the available data directly pertaining to HMC.

Vasodilatory Mechanisms of Action

The vasodilatory effects of hesperidin and its metabolites are primarily attributed to their actions on the vascular endothelium and smooth muscle cells. The key mechanisms involve the enhancement of nitric oxide (NO) production and the modulation of calcium ion channels.

Endothelium-Dependent Vasodilation: The Nitric Oxide-cGMP Pathway

A primary mechanism of vasodilation induced by hesperidin and its metabolite hesperetin is the stimulation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[1][2] NO, a potent vasodilator, diffuses from the endothelial cells to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme, in turn, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation, causing vasodilation.[3]

The activation of eNOS by hesperetin is a multi-step process involving upstream signaling kinases. In-vitro studies using bovine aortic endothelial cells (BAEC) have demonstrated that hesperetin acutely stimulates the phosphorylation of Akt (Protein Kinase B) and AMP-activated protein kinase (AMPK).[1] Both Akt and AMPK are known to phosphorylate and activate eNOS, thereby increasing NO production.[1] This signaling cascade is initiated by the generation of reactive oxygen species (ROS), which in turn activates Src, a tyrosine kinase, upstream of the PI3K/Akt pathway.[1]

Endothelium-Independent Vasodilation

In addition to its endothelium-dependent effects, hesperetin has been shown to induce vasodilation through direct actions on vascular smooth muscle cells. This endothelium-independent mechanism is primarily associated with the modulation of ion channels, particularly voltage-gated calcium channels (VGCCs).[4] By blocking the influx of extracellular calcium into the smooth muscle cells, hesperetin reduces the availability of calcium required for the activation of the contractile machinery, leading to vasorelaxation. Some evidence also suggests the involvement of potassium channels in the vasodilatory action of certain flavonoids, although this is less characterized for hesperetin.[5]

Quantitative Data on Vasodilatory Effects

The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the vasodilatory and related cardiovascular effects of hesperidin and its derivatives.

Table 1: In Vitro Studies on Vasodilation

| Compound | Preparation | Agonist/Condition | Measured Effect | Reference |

| Hesperetin | Isolated aortas from Spontaneously Hypertensive Rats (SHR) | Acetylcholine (B1216132) | Enhanced endothelium-dependent relaxation at 10⁻⁵ M | [6] |

| Hesperetin | Isolated aortas from Spontaneously Hypertensive Rats (SHR) | Sodium Nitroprusside | No effect on endothelium-independent relaxation | [6] |

Table 2: In Vivo Animal Studies

| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |

| Glucosyl Hesperidin | Spontaneously Hypertensive Rats (SHR) | 10-50 mg/kg (single oral dose) | N/A | Dose-dependent reduction in systolic blood pressure | [6] |

| Hesperetin | Spontaneously Hypertensive Rats (SHR) | 50 mg/kg (intraperitoneal) | N/A | Significant reduction in systolic blood pressure | [6] |

Table 3: Human Clinical Trials

| Compound | Study Population | Dosage | Duration | Key Findings | Reference |

| Hesperidin | Individuals with metabolic syndrome (n=24) | 500 mg/day | 3 weeks | Increased flow-mediated dilation (10.26% vs. 7.78% for placebo) | [1][6] |

Experimental Protocols

In Vitro Vasodilation Assay in Isolated Aortic Rings

This protocol is based on methodologies used to assess the effects of hesperetin on vascular tone in isolated rat aortas.[6]

Objective: To determine the effect of a test compound on endothelium-dependent and -independent vasodilation.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.

-

Krebs-Henseleit solution (composition in mmol/L: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Phenylephrine (B352888) (vasoconstrictor).

-

Acetylcholine (endothelium-dependent vasodilator).

-

Sodium nitroprusside (endothelium-independent vasodilator).

-

Test compound (e.g., Hesperetin).

-

Organ bath system with force transducers.

Procedure:

-

Rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in length.

-

The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

After equilibration, the rings are pre-contracted with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).

-

Once a stable contraction is achieved, cumulative concentration-response curves to acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) are generated to assess endothelium-dependent vasodilation.

-

The rings are washed and allowed to return to baseline.

-

The rings are again pre-contracted with phenylephrine, and after a stable plateau is reached, a single high concentration of acetylcholine is added to confirm endothelial integrity.

-

Following a washout period, the rings are pre-contracted with phenylephrine, and cumulative concentration-response curves to sodium nitroprusside (e.g., 10⁻¹⁰ to 10⁻⁷ M) are generated to assess endothelium-independent vasodilation.

-

To test the effect of the compound of interest, the aortic rings are incubated with the test compound (e.g., hesperetin at 10⁻⁵ M) for a specified period before pre-contraction with phenylephrine and subsequent generation of concentration-response curves to acetylcholine and sodium nitroprusside.

References

- 1. Citrus Polyphenol Hesperidin Stimulates Production of Nitric Oxide in Endothelial Cells while Improving Endothelial Function and Reducing Inflammatory Markers in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hesperidin Functions as an Ergogenic Aid by Increasing Endothelial Function and Decreasing Exercise-Induced Oxidative Stress and Inflammation, Thereby Contributing to Improved Exercise Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Natural Flavonoids Derived From Fruits Are Potential Agents Against Atherosclerosis [frontiersin.org]

- 4. Mechanistic study on vasodilatory and antihypertensive effects of hesperetin: ex vivo and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vasorelaxing effects of flavonoids: investigation on the possible involvement of potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Citrus polyphenol hesperidin stimulates production of nitric oxide in endothelial cells while improving endothelial function and reducing inflammatory markers in patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of Methyl Hesperidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hesperidin (B1673128), a methylated derivative of the citrus flavonoid hesperidin, exhibits significant antioxidant properties primarily through the modulation of endogenous antioxidant defense systems. This technical guide elucidates the core mechanisms of action of methyl hesperidin, with a particular focus on its role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This guide provides a comprehensive overview of the experimental evidence supporting its efficacy, including detailed methodologies for key antioxidant assays and a summary of quantitative data from relevant studies. Visualizations of the Nrf2 signaling pathway and experimental workflows are provided to facilitate a deeper understanding of its biochemical interactions and evaluation.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While essential for certain physiological processes, an imbalance leading to excessive ROS levels results in oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are crucial in mitigating oxidative stress by neutralizing ROS and upregulating cellular defense mechanisms.

This compound, and its related water-soluble form, hesperidin methyl chalcone (B49325) (HMC), have emerged as potent antioxidant agents.[1][2] Unlike direct radical scavengers, a primary antioxidant mechanism of this compound is the induction of endogenous antioxidant enzymes, offering a more sustained protective effect.[3][4] This guide provides a detailed exploration of the antioxidant properties of this compound, its molecular mechanisms, and the experimental frameworks used for its evaluation.

Core Antioxidant Mechanism: Activation of the Nrf2-ARE Signaling Pathway

The cornerstone of this compound's indirect antioxidant activity is its ability to activate the Nrf2-ARE signaling pathway.[2][3][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[2][3]

This leads to the increased expression of a suite of cytoprotective proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[3]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[4]

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[3][4]

-

Antioxidant Enzymes: Such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which are crucial for detoxifying specific ROS.[1][2]

Studies have shown that hydrolyzed this compound (h-MHES) promotes the nuclear translocation of Nrf2 and enhances ARE luciferase activity in a concentration-dependent manner.[4] Furthermore, h-MHES has been found to increase the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which can contribute to the activation of the Nrf2 pathway.[3][4]

Direct Antioxidant Activities

In addition to its indirect effects via Nrf2, this compound and its derivatives also exhibit direct antioxidant activities, including:

-

Free Radical Scavenging: this compound can directly neutralize a variety of reactive oxygen species, such as superoxide anions and hydroxyl radicals.[1] This activity is attributed to its molecular structure, which allows for the donation of a hydrogen atom to stabilize free radicals.

-

Metal Ion Chelation: By chelating transition metal ions like iron (Fe²⁺), this compound can prevent their participation in Fenton reactions, which are a major source of highly damaging hydroxyl radicals.[5][6]

Quantitative Data on Antioxidant Efficacy

The antioxidant properties of this compound and its related compounds have been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Antioxidant Activity

| Compound | Assay | IC50 / Activity | Reference |

| Hesperidin | DPPH Radical Scavenging | IC50: 53.46 µg/mL | [7] |

| Hesperidin | DPPH Radical Scavenging | 40% reduction at 100 µM | [8] |

| Hesperetin | DPPH Radical Scavenging | IC50: 109.71 ± 3.74 µM | [9] |

| Hesperidin | β-Carotene Bleaching | IC50: 260.75 ± 2.55 µM | [9] |

| Hesperetin | β-Carotene Bleaching | IC50: 109.71 ± 3.74 µM | [9] |

| Hesperidin | Hydroxyl Radical Scavenging | ~77.6% scavenging at 1.25 mg/ml | [10] |

Table 2: Effects on Endogenous Antioxidant Enzymes and Markers of Oxidative Stress

| Compound | Model System | Parameter Measured | Effect | Reference |

| Hydrolyzed this compound | Human Keratinocytes | Intracellular Glutathione (GSH) | 2.8-fold increase after 24h | [4] |

| Hesperidin Methyl Chalcone | Diclofenac-induced renal injury in mice | Plasmatic Lipid Peroxidation (TBARS) | Dose-dependent decrease | [2][11] |

| Hesperidin Methyl Chalcone | Diclofenac-induced renal injury in mice | Renal GSH Levels | Re-established to control levels | [2] |

| Hesperidin | High-glucose treated LO2 cells | Superoxide Dismutase (SOD) Activity | Significantly enhanced | [12] |

| Hesperidin | High-glucose treated LO2 cells | Glutathione Peroxidase (GPx) Activity | Dramatically enhanced | [12] |

| Hesperidin | High-glucose treated LO2 cells | Malondialdehyde (MDA) Content | Significantly reduced | [12] |

| Hesperidin | Iron-induced toxicity in rats | Superoxide Dismutase (SOD) Activity | Increased levels | [13] |

| Hesperidin | Iron-induced toxicity in rats | Catalase (CAT) Activity | Increased levels | [13] |

| Hesperidin | Iron-induced toxicity in rats | Glutathione Peroxidase (GPx) Activity | Increased levels | [13] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (typically 0.1 mM) in methanol (B129727) or ethanol (B145695). Store in the dark.

-

Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a defined volume of each sample dilution.

-

Add an equal volume of the DPPH working solution to initiate the reaction.

-

Include a blank control containing only the solvent and DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Data Calculation:

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Generate the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and a positive control (e.g., Trolox).

-

In a 96-well plate, add a small volume of the sample/standard.

-

Add a larger volume of the diluted ABTS•+ solution to each well.

-

Incubate for a specified time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Data Calculation:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagent Preparation:

-

Prepare FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and a ferrous sulfate (B86663) (FeSO₄) or Trolox standard.

-

In a 96-well plate, add a small volume of the sample/standard.

-

Add the FRAP reagent to each well.

-

Incubate at 37°C for a specified time (typically 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Data Calculation:

-

A standard curve is constructed by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

The reducing power of the sample is determined from this curve and expressed as µM Fe(II) equivalents.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This assay quantifies lipid peroxidation by measuring MDA.

-

Sample Preparation:

-

Homogenize tissue or cell samples in a suitable buffer.

-

-

Assay Procedure:

-

Add the sample to a solution containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid, TCA).

-

Heat the mixture in a boiling water bath (95-100°C) for a specified time (e.g., 15-60 minutes). This promotes the reaction between MDA and TBA.

-

Cool the samples on ice to stop the reaction.

-

Centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Data Calculation:

-

A standard curve is generated using a known concentration of MDA.

-

The concentration of MDA in the samples is determined from the standard curve and typically expressed as nmol/mg protein or nmol/g tissue.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) Activity Assays

The activities of these crucial antioxidant enzymes are typically measured using commercially available assay kits. The general principle for these assays involves providing a substrate for the enzyme and measuring the rate of substrate consumption or product formation, often through a colorimetric or fluorometric method. It is recommended to follow the specific protocols provided by the manufacturers of these kits for accurate and reproducible results.

Conclusion

This compound demonstrates robust antioxidant properties through a dual mechanism of action: the indirect upregulation of endogenous antioxidant defenses via the Nrf2-ARE signaling pathway and direct free radical scavenging and metal chelation. The activation of the Nrf2 pathway is particularly significant as it leads to a coordinated and sustained increase in the expression of a wide array of cytoprotective genes. The quantitative data from various in vitro and in vivo studies strongly support the efficacy of this compound and its derivatives in mitigating oxidative stress. For researchers and professionals in drug development, this compound represents a promising natural compound for the development of novel therapeutic strategies targeting oxidative stress-related pathologies. Further research should focus on its bioavailability and clinical efficacy in human studies.

References

- 1. prometheusprotocols.net [prometheusprotocols.net]

- 2. researchgate.net [researchgate.net]

- 3. Catalase (CAT) activity assay for zooplankton samples [protocols.io]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. protocols.io [protocols.io]

- 9. raybiotech.com [raybiotech.com]

- 10. 过氧化氢酶的酶学测定(EC 1.11.1.6) [sigmaaldrich.com]

- 11. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. cellbiolabs.com [cellbiolabs.com]

The Anti-Inflammatory Effects of Methyl Hesperidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl hesperidin (B1673128), a water-soluble derivative of the flavonoid hesperidin, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical guide provides an in-depth overview of the current understanding of methyl hesperidin's mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental methodologies for key assays are provided to facilitate further research and development. The primary anti-inflammatory mechanisms of this compound involve the modulation of critical signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide aims to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug discovery.

Introduction

Hesperidin, a flavanone (B1672756) glycoside predominantly found in citrus fruits, is known for its antioxidant and anti-inflammatory properties. However, its low aqueous solubility limits its bioavailability and therapeutic application. Methylation of hesperidin to form hesperidin methyl chalcone (B49325) (HMC), commonly known as this compound, significantly enhances its water solubility and bioavailability, leading to improved biological activity.[1] This guide focuses on the well-documented anti-inflammatory effects of this compound, providing a technical foundation for its potential development as a therapeutic agent.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach at the molecular level. The primary mechanisms involve the modulation of key signaling pathways that regulate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[3][4]

This compound has been shown to inhibit the activation of the NF-κB pathway.[3][4] This inhibition can occur through the prevention of IκBα degradation, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4] By suppressing NF-κB activation, this compound effectively reduces the expression and production of a cascade of inflammatory mediators.[4]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammation.[5] Overactivation of the MAPK pathway can lead to the production of pro-inflammatory cytokines and enzymes. Hesperidin and its derivatives have been shown to suppress the phosphorylation of key kinases in the MAPK pathway, such as MEK and ERK, in response to inflammatory stimuli like UVB irradiation.[6][7] This inhibition of MAPK signaling contributes to the overall anti-inflammatory effect of this compound.

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[8] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the ARE and initiates the transcription of genes encoding for antioxidant enzymes like heme oxygenase-1 (HO-1).[8] this compound has been shown to activate the Nrf2 signaling pathway, leading to increased expression of these protective enzymes and a reduction in oxidative stress, which is a key component of inflammation.[1][8]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | Parameter Measured | Concentration of this compound | Observed Effect | Reference |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Not specified | Inhibition of NO production | [9] |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | Not specified | Inhibition of PGE2 production | [10] |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | TNF-α Production | Not specified | Reduction in TNF-α levels | [10] |

| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | IL-6 Production | Not specified | Reduction in IL-6 levels | [10] |

| RAW 264.7 macrophages | Zymosan | NF-κB Activation | Not specified | Diminished NF-κB activation | [11] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Model | Dosage of this compound | Parameter Measured | Observed Effect | Reference |

| Mice | Acetic Acid-Induced Colitis | Not specified | Neutrophil infiltration, edema, colon shortening, macroscopic and microscopic damage | Significant reduction in all parameters | [1] |

| Mice | Acetic Acid-Induced Colitis | Not specified | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-33) in the colon | Inhibition of cytokine production | [1] |

| Mice | Zymosan-Induced Arthritis | 10, 30, or 100 mg/kg | Mechanical hypersensitivity and knee joint edema | Dose-dependent reduction in hypersensitivity and edema | [11] |

| Mice | Diclofenac-Induced Acute Renal Injury | 0.03–3 mg/kg (i.p.) | Plasmatic levels of IL-6, IFN-γ, and IL-33 | Dose-dependent decrease in cytokine levels | [12] |

| Mice | Diclofenac-Induced Acute Renal Injury | 3 mg/kg (i.p.) | Renal tissue levels of IL-1β, IL-6, IFN-γ, and IL-33 | Efficient inhibition of pro-inflammatory cytokines | [1] |

| Mice | Diclofenac-Induced Acute Renal Injury | 3 mg/kg (i.p.) | Renal tissue levels of IL-10 | Significant restoration of the anti-inflammatory cytokine IL-10 | [1] |

| Rats | Carrageenan-Induced Paw Edema | Not specified | Paw edema | Reduction in paw edema | [13] |

Experimental Protocols